Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Ethyl 2-benzoyl-2-azabicyclo[211]hexane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process. This reaction forms the bicyclic core structure, which can then be further functionalized to introduce the benzoyl and ethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, light source, and reaction time during the [2+2] cycloaddition process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-benzoyl-2-azabicyclo[2.2.1]heptane-1-carboxylate
- Ethyl 2-benzoyl-2-azabicyclo[3.1.1]octane-1-carboxylate
Uniqueness
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14(18)15-8-11(9-15)10-16(15)13(17)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYPBXVIZWMKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)CN2C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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